
N-(3,4-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPA is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. DPA has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition leads to the accumulation of unfolded proteins, which triggers the unfolded protein response (UPR). The UPR is a cellular stress response that leads to the activation of apoptosis.
Biochemical and Physiological Effects
DPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DPA has been shown to have anti-inflammatory and anti-oxidant properties. DPA has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPA in lab experiments is its relatively low toxicity. DPA has been shown to have low toxicity in both in vitro and in vivo studies. Another advantage is its specificity for cancer cells. DPA has been shown to selectively target cancer cells, which reduces the risk of off-target effects. However, one limitation of using DPA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on DPA. One area of research is the development of new synthesis methods for DPA that can improve the yield and purity of the final product. Another area of research is the investigation of the mechanism of action of DPA, which could lead to the development of more effective anti-cancer drugs. Additionally, there is potential for the development of DPA derivatives that have improved solubility and bioavailability. Finally, further research is needed to determine the safety and efficacy of DPA in human clinical trials.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, or DPA, is a chemical compound that has shown potential applications in scientific research, particularly in the field of cancer research. DPA has been shown to inhibit the growth of cancer cells, induce apoptosis, and have a variety of biochemical and physiological effects. While there are limitations to using DPA in lab experiments, further research is needed to explore its potential applications and develop new derivatives.
Synthesis Methods
The synthesis of DPA involves the condensation of 3,4-dimethylphenylamine with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and triethylamine. The reaction takes place under reflux conditions, and the final product is obtained after purification by column chromatography. The yield of the reaction is typically around 50%.
Scientific Research Applications
DPA has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DPA can inhibit the growth of cancer cells in vitro and in vivo. DPA has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-18-22-20(26-23-18)15-6-9-17(10-7-15)25-12-19(24)21-16-8-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOTGXPGNVXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7688904.png)
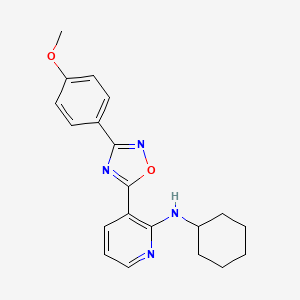
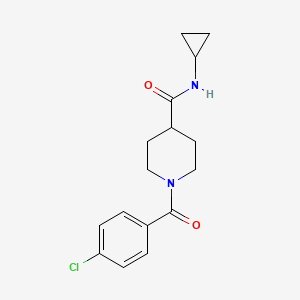
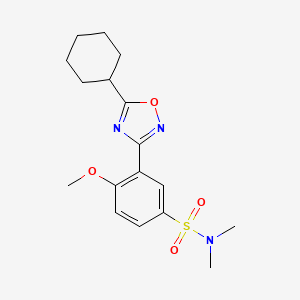


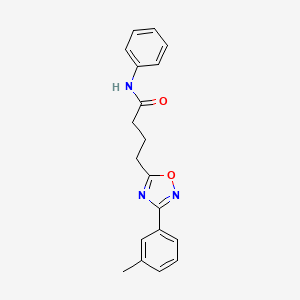

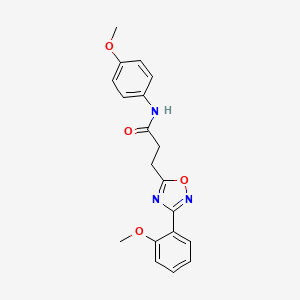

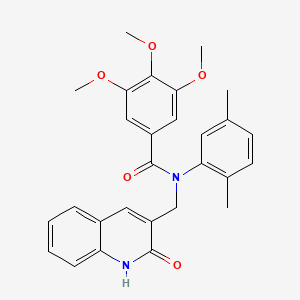
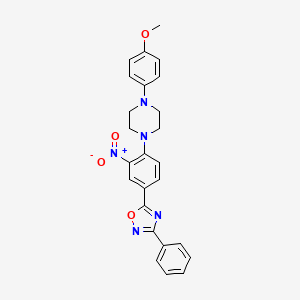
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689011.png)
![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)